molecular formula C19H23N5O3S2 B2649543 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide CAS No. 1040649-36-2

1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

Cat. No.: B2649543
CAS No.: 1040649-36-2
M. Wt: 433.55
InChI Key: ALPDGXCPUMPVBL-UHFFFAOYSA-N
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Description

1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores known for diverse biological activities: a pyridazinone core and a thiophene carboxamide moiety. The pyridazinone scaffold is a recognized structure in bioactive compounds, with extensive literature documenting its presence in molecules studied as vasodilators for cardiovascular diseases and as targeted anticancer agents . Specifically, derivatives containing the pyridazin-3(2H)-one core have been investigated as inhibitors of key oncogenic targets, including tyrosine kinases, and for their role in the modulation of phosphodiesterases (PDEs) . Concurrently, the thiophene-2-carboxamide group is a functional unit found in compounds screened for various therapeutic applications, such as antibacterial agents against resistant bacterial strains and as selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) for pain research . The integration of these moieties via a thioether linker in this single molecule suggests potential for multi-target activity or for probing complex biochemical pathways. This compound is provided For Research Use Only and is intended for in vitro studies to elucidate its precise mechanism of action, binding affinity, and potential therapeutic applications, particularly in the fields of oncology and cardiovascular biology.

Properties

IUPAC Name

1-[4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c20-18(26)13-7-9-24(10-8-13)17(25)4-2-12-29-16-6-5-15(22-23-16)21-19(27)14-3-1-11-28-14/h1,3,5-6,11,13H,2,4,7-10,12H2,(H2,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDGXCPUMPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Thiophene-2-carboxamide:

    • Starting with thiophene-2-carboxylic acid, it is converted to thiophene-2-carboxamide using an amide coupling reagent such as carbodiimide in the presence of a base like triethylamine.
  • Synthesis of the Pyridazine Derivative:

    • The thiophene-2-carboxamide is then reacted with hydrazine to form the corresponding hydrazide, which is subsequently cyclized with a suitable reagent to form the pyridazine ring.
  • Thioether Formation:

    • The pyridazine derivative is then reacted with a butanoyl chloride derivative to introduce the thioether linkage.
  • Piperidine Carboxamide Formation:

    • Finally, the butanoyl derivative is coupled with piperidine-4-carboxamide using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted thiophene or pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with similar structural motifs have been evaluated for their antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani and Fusarium solani . The presence of the thiophene and pyridazine groups may enhance the antimicrobial activity of this compound.
  • Anti-cancer Potential :
    • The structural characteristics of this compound suggest that it could be explored for anti-cancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth .
  • Enzyme Inhibition :
    • The compound may also act as an enzyme inhibitor. Research has shown that derivatives containing piperidine structures can inhibit enzymes such as α-glucosidase, which is relevant in diabetes management . Molecular docking studies could elucidate the binding modes of this compound to target enzymes.

Synthetic Methods

The synthesis of 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide can be achieved through several routes:

  • Functional Group Modification :
    • The introduction of the thiophene and pyridazine moieties can be performed via nucleophilic substitution reactions followed by acylation processes to yield the desired carboxamide structure.
  • Multi-step Synthesis :
    • A multi-step approach involving the formation of the piperidine ring followed by the sequential addition of the thiophene carboxamido and pyridazine groups can be employed to achieve high yields and purity .

Study 1: Antimicrobial Screening

A study conducted on similar piperidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were subjected to in vitro testing, revealing that modifications on the piperidine scaffold enhanced their efficacy .

Study 2: Anti-cancer Evaluation

In another investigation, compounds featuring the thiophene and pyridazine moieties were tested for anti-cancer activity against various cancer cell lines. Results indicated that these compounds inhibited cell growth effectively, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several protease inhibitors documented in recent patents and historical synthesis studies. Below is a comparative analysis based on structural features, hypothetical pharmacokinetic profiles, and inferred biological activity:

Structural and Functional Comparison

Compound Name/ID Core Heterocycle Key Substituents/Modifications Hypothesized Advantages/Limitations
Target Compound Pyridazine 6-(Thiophene-2-carboxamido), thioether linkage Enhanced metabolic stability; potential for improved lipophilicity due to thiophene
Example 163 (Patent EP 2024) Pyrrolidine 3-Methylisoxazol-5-yl, 4-methylthiazol-5-yl Higher solubility (polar isoxazole); possible reduced CNS penetration due to polarity
Example 201 (Patent EP 2024) Pyrrolidine 4-Phenyl-1H-pyrazol-1-yl Increased steric bulk may improve selectivity but reduce solubility
1-Benzyl-4-phenylamino-4-piperidine (1993 Study) Piperidine Benzyl, phenyl, methoxycarbonyl Bulky substituents limit bioavailability; historical relevance in carboxamide synthesis

Key Observations

Heterocyclic Core: The target compound’s pyridazine core differs from the pyrrolidine systems in patent examples (e.g., Examples 163, 201). Pyridazine’s electron-deficient nature may favor π-π stacking with protease active sites, whereas pyrrolidine’s rigidity could restrict binding .

Example 201’s 4-phenylpyrazole substituent introduces steric hindrance, which might limit off-target effects but reduce aqueous solubility .

Linkage and Stability :

  • The thioether bridge in the target compound is more resistant to oxidative metabolism than the ester or amide linkages seen in older analogs (e.g., the 1993 study’s methoxycarbonyl group) .

Hypothetical Pharmacokinetic Profiles

Property Target Compound Example 163 Example 201 1993 Compound
LogP (Predicted) 2.8 1.5 3.2 4.1
Solubility (µg/mL) ~15 (moderate) ~50 (high) ~5 (low) <1 (very low)
Metabolic Stability High (thioether) Moderate (ester) Low (bulky aryl) Very low (ester)

Research Findings and Implications

  • Patent Compounds (2024): Examples 163 and 201 demonstrate that minor modifications (e.g., replacing thiophene with isoxazole or pyrazole) significantly alter solubility and selectivity. These changes suggest a tunable scaffold for optimizing protease inhibition .
  • Historical Context (1993) : The 1993 piperidine-carboxamide derivative highlights the evolution of synthetic strategies, transitioning from bulky, lipophilic groups to more balanced heteroaromatic systems .
  • Target Compound’s Uniqueness : Its combination of pyridazine, thiophene, and thioether linkages positions it as a promising candidate for further in vitro and in vivo studies, particularly in diseases requiring prolonged drug exposure (e.g., chronic viral infections).

Biological Activity

The compound 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

Structural Overview

This compound features:

  • A piperidine ring , which is known for its role in various pharmacological activities.
  • A pyridazinyl core , linked to a thiophene ring through a carboxamide bridge, enhancing its chemical versatility and biological activity.
  • A butanoyl group that may influence the compound's lipophilicity and membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyridazinyl core .
  • Introduction of the thiophene ring via nucleophilic substitution reactions.
  • Coupling with the piperidine moiety to form the final product.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiophene and pyridazine have shown effectiveness against various cancer cell lines, suggesting that our target compound may also possess similar properties.

Case Study:
In a study examining related compounds, several thiophene derivatives demonstrated potent cytotoxic effects against breast cancer cells, with IC50 values ranging from 10 to 20 µM . The mechanisms involved include apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiophene and pyridazine components are known for their antimicrobial properties. Studies have shown that compounds featuring these structures can inhibit bacterial growth effectively.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AS. aureus0.012 µg/mL
Thiophene Derivative BE. coli0.015 µg/mL

These findings suggest that our target compound may also exhibit antimicrobial effects, potentially making it useful in treating infections caused by resistant strains .

The proposed mechanism of action for this compound involves:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Disruption of cellular signaling pathways , particularly those related to apoptosis and cell survival.
  • Interaction with DNA , leading to the induction of DNA damage responses.

Research Findings

Recent studies have focused on the biological evaluation of similar compounds and their derivatives:

  • Antitumor Effects : Compounds structurally related to our target have been shown to block ERK phosphorylation, leading to reduced tumor growth in xenograft models .
  • Synergistic Effects : Combinations with other therapeutic agents have demonstrated enhanced efficacy, indicating potential for combination therapies in oncology .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

  • Catalyst Selection : Palladium or copper catalysts are commonly used in heterocyclic coupling reactions (e.g., pyridazine-thiophene linkages), as seen in analogous syntheses .
  • Solvent Systems : Dichloromethane (for phase-transfer reactions) and DMF (for polar intermediates) are critical for solubility and reaction efficiency. Adjust solvent polarity based on intermediate stability .
  • Purity Control : Use HPLC (≥95% purity) to monitor reaction progress and isolate intermediates, as demonstrated in piperidine-carboxamide derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Orthogonal Analytical Techniques :
    • NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm), thiophene protons (δ 7.0–7.5 ppm), and amide protons (δ 8.0–8.5 ppm) .
    • Mass Spectrometry : Confirm molecular weight (exact mass ~500–550 Da) using high-resolution MS .
    • FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .

Q. What safety protocols are essential for handling intermediates like thiol-containing pyridazines?

Methodological Answer:

  • Hazard Mitigation : Follow P301–P390 guidelines (e.g., immediate rinsing for skin contact) for reactive thiols and corrosive byproducts .
  • Storage : Store intermediates under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether moiety .

Advanced Research Questions

Q. How can researchers resolve contradictory data in solubility or reactivity of the piperidine-4-carboxamide moiety?

Methodological Answer:

  • Solubility Optimization : Test co-solvent systems (e.g., DMSO:water gradients) for polar carboxamide groups, leveraging protocols for similar piperidine derivatives .
  • Reactivity Analysis : Use DFT calculations to model electron-deficient pyridazine-thio interactions, which may explain unexpected nucleophilic behavior .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Functional Group Variation : Systematically replace the thiophene-2-carboxamide with other heterocycles (e.g., furan, pyridine) to assess impact on bioactivity, as shown in trifluoromethyl-substituted analogs .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding via the carboxamide group) with target enzymes .

Q. How can researchers address low yields in the butanoyl linker formation?

Methodological Answer:

  • Reaction Engineering : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of butanoyl chloride) and temperature (0–5°C for exothermic acylation) .
  • Byproduct Analysis : Employ LC-MS to detect side products (e.g., over-acylated piperidine) and adjust protecting group strategies .

Q. What computational tools are suitable for predicting metabolic stability of the thiophene-pyridazine core?

Methodological Answer:

  • ADMET Modeling : Use SwissADME or Schrödinger’s QikProp to predict cytochrome P450 interactions, focusing on thioether oxidation risks .
  • Metabolite Identification : Simulate Phase I/II metabolism via BioTransformer for potential sulfoxide or glucuronide derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity between in vitro and in vivo assays?

Methodological Answer:

  • Bioavailability Testing : Measure plasma protein binding and logP values (target ~2–4) to assess membrane permeability limitations .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites, as seen in pyridinecarboxamide analogs .

Q. Why do different synthetic routes yield varying enantiomeric purity for the piperidine ring?

Methodological Answer:

  • Chiral Chromatography : Compare Chiralpak® columns (e.g., AD-H vs. OD-H) to resolve enantiomers and optimize asymmetric catalysis conditions .
  • Mechanistic Studies : Probe stereochemical outcomes using kinetic resolution experiments with chiral ligands .

Experimental Design

Q. How to design a stability study for aqueous formulations of this compound?

Methodological Answer:

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (pH 1–13), and oxidative stress (H₂O₂) to identify degradation pathways .
  • Analytical Endpoints : Track parent compound loss via UPLC and quantify degradants (e.g., hydrolyzed carboxamide) using validated methods .

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